molecular formula C17H15ClN2O B11182398 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11182398
M. Wt: 298.8 g/mol
InChI Key: MWHFPORMWDFMBB-UHFFFAOYSA-N
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Description

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For instance, the reaction between 4-chlorophenylhydrazine and acetylacetone can yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazole.

    Benzylation: The next step involves the introduction of the benzyl group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives, including 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol, exhibit notable antioxidant properties. A study synthesized various pyrazole derivatives and evaluated their radical scavenging activities using the DPPH assay. The results revealed that several compounds showed better antioxidant activity than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain pyrazole derivatives could induce cytotoxic effects on human cancer cell lines. Specifically, derivatives similar to this compound exhibited significant cytotoxicity against colorectal carcinoma cells, with some compounds inducing apoptosis in a dose-dependent manner . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Drug Development

Given its structural characteristics, this compound serves as a scaffold for drug design. The incorporation of various substituents on the pyrazole ring can enhance specific biological activities, making it a valuable compound in medicinal chemistry research. For instance, modifications have been shown to improve selectivity and potency against specific biological targets .

Synthesis and Evaluation

A comprehensive study synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR and IR spectroscopy and tested for antioxidant and anticancer activities. The most potent derivative demonstrated significant radical scavenging activity and cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of pyrazole derivatives indicate that modifications at specific positions on the pyrazole ring can lead to enhanced biological activities. For example, substituents that increase lipophilicity or alter electronic properties can significantly impact the compound's interaction with biological targets .

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Lacks the benzyl group, which may affect its biological activity and chemical properties.

    4-benzyl-1-phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure but without the chlorine atom, which can influence its reactivity and interactions with biological targets.

    1-(4-bromophenyl)-3-methyl-1H-pyrazole: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior and biological effects.

Uniqueness

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the combination of its benzyl, chlorophenyl, and methyl groups attached to the pyrazole ring. This specific arrangement of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-benzyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O, with a molecular weight of approximately 298.8 g/mol. The compound features a hydroxyl group, which can participate in hydrogen bonding, enhancing its interaction with biological targets. The presence of the 4-chlorophenyl group introduces significant electronic effects that may influence its reactivity and biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Properties : Certain derivatives have been reported to inhibit enzymes involved in inflammatory pathways.
  • Anticancer Effects : Pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. In silico docking studies suggest that this compound may bind effectively to proteins involved in cancer progression and inflammatory responses. The hydroxyl group enhances its nucleophilicity, allowing it to participate in various biochemical reactions.

Table 1: Summary of Biological Activities

Activity Type Description
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryInhibits inflammatory enzyme pathways
AnticancerCytotoxic effects against multiple cancer cell lines

In Vitro Studies

In vitro studies have demonstrated that this compound can interact with various cellular targets. For example, compounds similar to this pyrazole derivative have shown significant antiproliferative activity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Structure–Activity Relationship (SAR)

Recent studies have focused on the structure–activity relationship of pyrazole derivatives. Modifications to the benzyl and chlorophenyl groups significantly affect the compound's biological activity. For instance, variations in substituents at the 3-position of the phenyl ring were found to influence cytotoxicity against different cancer cell lines. This highlights the importance of specific structural features in enhancing therapeutic efficacy .

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

4-benzyl-2-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H15ClN2O/c1-12-16(11-13-5-3-2-4-6-13)17(21)20(19-12)15-9-7-14(18)8-10-15/h2-10,19H,11H2,1H3

InChI Key

MWHFPORMWDFMBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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